molecular formula C7H6N2OS B12829890 (1H-Benzo[d]imidazol-2-yl)sulfanol CAS No. 72255-31-3

(1H-Benzo[d]imidazol-2-yl)sulfanol

Cat. No.: B12829890
CAS No.: 72255-31-3
M. Wt: 166.20 g/mol
InChI Key: QAMRQEMANWKFAX-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-2-yl)sulfanol is a heterocyclic compound that features a benzimidazole ring fused with a sulfanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-2-yl)sulfanol typically involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a reagent . The reaction proceeds under mild conditions to form the desired benzimidazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-2-yl)sulfanol can undergo various chemical reactions, including:

    Oxidation: The sulfanol group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

(1H-Benzo[d]imidazol-2-yl)sulfanol is used as a building block in organic synthesis.

Biology and Medicine

The compound has shown potential in medicinal chemistry due to its biological activity. It is being investigated for its antimicrobial, antiviral, and anticancer properties .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar structure but lacking the sulfanol group.

    Thiabendazole: A benzimidazole derivative with antifungal properties.

    Omeprazole: A benzimidazole-based drug used to treat acid reflux.

Uniqueness

(1H-Benzo[d]imidazol-2-yl)sulfanol is unique due to the presence of the sulfanol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

72255-31-3

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-hydroxysulfanyl-1H-benzimidazole

InChI

InChI=1S/C7H6N2OS/c10-11-7-8-5-3-1-2-4-6(5)9-7/h1-4,10H,(H,8,9)

InChI Key

QAMRQEMANWKFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SO

Origin of Product

United States

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